(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline
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Overview
Description
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a tosyl group and a chloroaniline moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the chromene intermediate with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Formation of the Imine: The final step involves the condensation of the tosylated chromene with 3-chloroaniline under reflux conditions to form the imine linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine linkage to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-chloro-N-(2H-chromen-2-ylidene)aniline: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)benzamide: Contains a benzamide moiety instead of an aniline moiety, which may influence its properties.
Uniqueness
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is unique due to the presence of both the tosyl group and the chloroaniline moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-9-11-19(12-10-15)28(25,26)21-13-16-5-2-3-8-20(16)27-22(21)24-18-7-4-6-17(23)14-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRAHHNXRZRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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